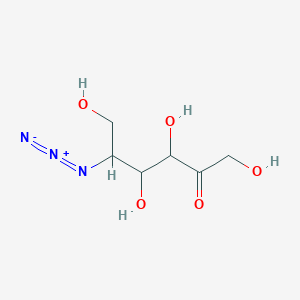

5-Azido-1,3,4,6-tetrahydroxyhexan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Fructosa, 5-azido-5-desoxi-: es un reactivo bioquímico que se utiliza principalmente en la investigación de la glicobiología. Este compuesto es un derivado de la D-fructosa, donde el grupo hidroxilo en el quinto carbono es reemplazado por un grupo azido. Es conocida por su estructura única y se utiliza en diversos estudios científicos, en particular aquellos que implican el metabolismo y las funciones fisiológicas de la fructosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de D-Fructosa, 5-azido-5-desoxi- generalmente implica la conversión de derivados de D-fructosa. Un método común es la reacción de 5-azido-5-desoxi-1,2-O-isopropilideno-beta-D-fructosa con reactivos apropiados en condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de solventes como el etanol y catalizadores como Biol-Rad AG 50W-X 8 (forma de hidrógeno) a una temperatura de alrededor de 45 °C durante aproximadamente 2 horas .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para D-Fructosa, 5-azido-5-desoxi- no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, asegurando la idoneidad del compuesto para aplicaciones de investigación e industriales.

Análisis De Reacciones Químicas

Tipos de reacciones: D-Fructosa, 5-azido-5-desoxi- experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El grupo azido puede participar en reacciones de sustitución nucleófila, formando diferentes derivados.

Reacciones de reducción: El grupo azido se puede reducir a un grupo amina en condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se pueden usar reactivos como haluros de alquilo o sulfonatos en presencia de una base.

Reacciones de reducción: Se pueden emplear agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o hidruro de litio y aluminio.

Principales productos:

Reacciones de sustitución: Diversos derivados alquilados o sulfonados de D-fructosa.

Reacciones de reducción: 5-amino-5-desoxi-D-fructosa.

Aplicaciones Científicas De Investigación

D-Fructosa, 5-azido-5-desoxi- tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de D-Fructosa, 5-azido-5-desoxi- implica su interacción con diversas moléculas biológicas. El grupo azido puede participar en reacciones de química clic, formando enlaces triazólicos estables con alquinos. Esta propiedad se explota en los estudios de etiquetado y seguimiento en sistemas biológicos. Los efectos del compuesto se median a través de su incorporación en las vías metabólicas que involucran la fructosa, influyendo en la síntesis y la degradación de los glicanos .

Comparación Con Compuestos Similares

Compuestos similares:

- 5-Azido-5-desoxi-1,2-O-isopropilideno-beta-D-fructosa

- 5-Azido-5-desoxi-3,4-di-O-acetil-1,2-O-isopropilideno-beta-D-fructosa

Singularidad: D-Fructosa, 5-azido-5-desoxi- es única debido a su sustitución específica en el quinto carbono con un grupo azido, que imparte propiedades químicas distintas. Esta modificación le permite participar en reacciones únicas, como la química clic, lo que la hace valiosa para aplicaciones de investigación específicas .

Propiedades

Fórmula molecular |

C6H11N3O5 |

|---|---|

Peso molecular |

205.17 g/mol |

Nombre IUPAC |

5-azido-1,3,4,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2 |

Clave InChI |

WQFVGJJQAVTZMQ-UHFFFAOYSA-N |

SMILES canónico |

C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.